molecular formula C23H25NO4 B557505 Fmoc-Chg-OH CAS No. 161321-36-4

Fmoc-Chg-OH

Cat. No. B557505
M. Wt: 379.4 g/mol
InChI Key: BWQQGHPODCJZDB-NRFANRHFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fmoc-Chg-OH, also known as (S)-2-(((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-cyclohexylacetic acid, is a derivative of Glycine . It is commonly used in proteomics research .


Synthesis Analysis

Fmoc-Chg-OH is synthesized using Fmoc/tBu chemistry . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl). Other common methods for introducing the Fmoc group include using 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) or 9-fluorenylmethyloxycarbonyl azide .


Molecular Structure Analysis

The molecular formula of Fmoc-Chg-OH is C23H25NO4 . It has a molecular weight of 379.449 and an exact mass of 379.178345 .


Physical And Chemical Properties Analysis

Fmoc-Chg-OH has a density of 1.2±0.1 g/cm3, a boiling point of 602.9±38.0 °C at 760 mmHg, and a melting point of 183 °C . It has a flash point of 318.4±26.8 °C and a vapor pressure of 0.0±1.8 mmHg at 25°C .

Scientific Research Applications

  • High-Performance Liquid Chromatography (HPLC) for Amino Acids : Fmoc derivatives, including Fmoc-Chg-OH, have been utilized in improved HPLC methods for amino acid analysis. This technique offers high automatic throughput, baseline resolution of common Fmoc-amino acids, and is suitable for protein identification from two-dimensional gels and routine quality control (Ou et al., 1996).

  • Antibacterial Composite Materials : Fmoc-decorated self-assembling building blocks, like Fmoc-Chg-OH, have shown promise in developing antibacterial and anti-inflammatory biomedical materials. These nanoassemblies can inhibit bacterial growth and viability without being cytotoxic to mammalian cells (Schnaider et al., 2019).

  • Supramolecular Hydrogels : Fmoc-functionalized amino acids are used in supramolecular hydrogels for biomedical applications due to their biocompatible and biodegradable properties. These gels have been studied for their antimicrobial activity and potential use in various medical applications (Croitoriu et al., 2021).

  • Hydrogel Formation and Characterization : Fmoc-protected amino acids like Fmoc-Chg-OH form stable and efficient hydrogels. These hydrogels have been used for stabilizing fluorescent silver nanoclusters, showing potential for various applications (Roy & Banerjee, 2011).

  • Functionalized Carbon Nanotube Hybrid Materials : Fmoc-protected amino acid-based hydrogels have been used to incorporate and disperse functionalized single-walled carbon nanotubes, creating hybrid materials with enhanced thermal stability and electrical conductivity (Roy & Banerjee, 2012).

  • Hybrid Materials for Biomedical Applications : Fmoc-protected amino acids, like Fmoc-Chg-OH, are key in developing hybrid materials for various applications, including tissue engineering, drug delivery, and catalysis. Their inherent properties facilitate the design of new materials with specific applications (Diaferia et al., 2019).

Safety And Hazards

Fmoc-Chg-OH is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it is recommended to wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . In case of eye contact, rinse with pure water for at least 15 minutes . If inhaled, remove to fresh air .

properties

IUPAC Name

(2S)-2-cyclohexyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25NO4/c25-22(26)21(15-8-2-1-3-9-15)24-23(27)28-14-20-18-12-6-4-10-16(18)17-11-5-7-13-19(17)20/h4-7,10-13,15,20-21H,1-3,8-9,14H2,(H,24,27)(H,25,26)/t21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWQQGHPODCJZDB-NRFANRHFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70426273
Record name Fmoc-Chg-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70426273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

379.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-Chg-OH

CAS RN

161321-36-4
Record name Fmoc-Chg-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70426273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fmoc-Chg-OH
Reactant of Route 2
Reactant of Route 2
Fmoc-Chg-OH
Reactant of Route 3
Reactant of Route 3
Fmoc-Chg-OH
Reactant of Route 4
Reactant of Route 4
Fmoc-Chg-OH
Reactant of Route 5
Reactant of Route 5
Fmoc-Chg-OH
Reactant of Route 6
Reactant of Route 6
Fmoc-Chg-OH

Citations

For This Compound
20
Citations
H Aloysius, L Hu - Chemical biology & drug design, 2015 - Wiley Online Library
… Fmoc-Chg-OH (104 mg, 0.27 mmol) was preactivated with HBTU (107 mg, 0.28 mmol) in the presence of 5 eq. DIEA in 200 μL of NMP for 1 h and then coupled to H-Gln-AMC (72 mg, …
Number of citations: 9 onlinelibrary.wiley.com
A Parmar, R Lakshminarayanan, A Iyer… - European Journal of …, 2023 - Elsevier
… (step d) Fmoc-Chg-OH was coupled using 4 eq. of AA, 4 eq. HATU and 8 eq. … Fmoc-Chg-OH, 4 eq. HATU/8 eq. DIPEA in DMF, 1 h followed by 20% piperidine in DMF. …
Number of citations: 3 www.sciencedirect.com
J Kim, I Bae, J Song, Y Kim, Y Ahn… - Bulletin of the …, 2021 - Wiley Online Library
… The primary amine 7 was coupled to Fmoc-Chg-OH, which, after cyclized with formic acid using sealed tube gave 8. At this time, it should be noted that if the external reaction …
Number of citations: 1 onlinelibrary.wiley.com
M Engelen, A Lombardi, R Vitale, L Lista… - Biotechnology and …, 2015 - Wiley Online Library
Bioconjugation is a rapidly expanding field because of the numerous potential applications of bioconjugate materials. We explored the usefulness of branched porphyrins as rigid …
Number of citations: 5 iubmb.onlinelibrary.wiley.com
R Vitale, L Lista, O Maglio, V Pavone, F Nastri - academia.edu
Bioconjugation is a rapidly expanding field because of the numerous potential applications of bioconjugate materials. We explored the usefulness of branched porphyrins as rigid …
Number of citations: 2 www.academia.edu
Y Altrichter, J Schöller, O Seitz - Biopolymers, 2021 - Wiley Online Library
… Couplings were performed for 30 minutes (60 minutes for Fmoc-Chg-OH) at room temperature with 2 minutes of preactivation and repeated once. Acetylation of the N-terminus/capping …
Number of citations: 5 onlinelibrary.wiley.com
SF Brady, JM Pawluczyk, PK Lumma… - Journal of medicinal …, 2002 - ACS Publications
Chemotherapy of prostate cancer with antimitotic agents such as vinblastine and doxorubicin is only marginally effective, due to dose-limiting systemic toxicity. Herein we report the …
Number of citations: 86 pubs.acs.org
VV Kapoerchan, GA Van der Marel, D Noort… - scholarlypublications …
… Fmoc- (cyclohexyl)-L-glycine (Fmoc-ChgOH) was purchased from ChemImpex. Fmoc- -cyclohexyl-L-alanine (Fmoc-Cha-OH) and Fmoc-L-t-butylglycine (Fmoc-tBuGly-OH) were …
H Aloysius - 2014 - search.proquest.com
… Finally, AMC-conjugate 34 was synthesized using standard solid-phase peptide synthesis procedures starting with Fmoc-Chg-OH pre-loaded onto Wang resin (loading level of 0.35 …
Number of citations: 2 search.proquest.com
Y Xie, M Wang, L Zhang, X Wu, X Yang… - Journal of Peptide …, 2016 - Wiley Online Library
A FGLamide allatostatin neuropeptide mimic (H17) is a potential insect growth regulator which inhibits the production of juvenile hormone by the corpora allata. To find more evidence to …
Number of citations: 3 onlinelibrary.wiley.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.